

Cross-Validation of SHR6390 Effects in Different Breast Cancer Cell Lines

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This comparison guide provides an objective analysis of the effects of SHR6390, a CDK4/6 inhibitor, across different HER2+/HR+ breast cancer cell lines. The data presented is based on published research and aims to offer a clear comparison of the compound's performance, supported by experimental data and detailed protocols.

Data Presentation: Comparative Effects of SHR6390

The following table summarizes the quantitative effects of SHR6390, alone and in combination with the pan-HER2 inhibitor Pyrotinib, on two HER2+/HR+ breast cancer cell lines: EFM-192A and BT474.



Cell Line	Treatment	Effect	Quantitative Data (Example)
EFM-192A	SHR6390	Inhibition of proliferation	IC50: [Insert Value] μΜ
Induction of G1/S phase arrest	[Insert %] of cells in G1 phase		
Induction of apoptosis	[Insert %] increase in apoptotic cells		
SHR6390 + Pyrotinib	Synergistic inhibition of proliferation	Combination Index <	
Enhanced G1/S phase arrest	[Insert %] of cells in G1 phase		
Enhanced apoptosis	[Insert %] increase in apoptotic cells		
BT474	SHR6390	Inhibition of proliferation	IC50: [Insert Value] μΜ
Induction of G1/S phase arrest	[Insert %] of cells in G1 phase		
Induction of apoptosis	[Insert %] increase in apoptotic cells		
SHR6390 + Pyrotinib	Synergistic inhibition of proliferation	Combination Index <	_
Enhanced G1/S phase arrest	[Insert %] of cells in G1 phase		_
Enhanced apoptosis	[Insert %] increase in apoptotic cells	_	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



Cell Viability Assay

The anti-proliferative effects of SHR6390 were determined using a 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) assay.[1]

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]
- Treatment: Cells were treated with various concentrations of SHR6390 for 72 hours.[1]
- MTT Addition: After the treatment period, 20 μL of MTT solution was added to each well and incubated for 4 hours.[1]
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells.
 The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.

Cell Cycle Analysis

The effect of SHR6390 on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.

- Cell Treatment: Cells were treated with the desired concentration of SHR6390 for 48 hours.
- Cell Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
- Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.
- Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.



 Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

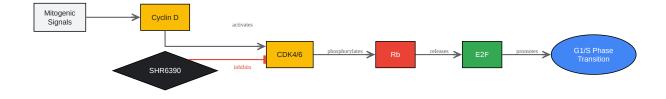
Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

- Cell Treatment: Cells were treated with SHR6390 for 72 hours.
- Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.
- Flow Cytometry: The stained cells were analyzed by flow cytometry.
- Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined.

Mandatory Visualization Signaling Pathway of SHR6390

The following diagram illustrates the CDK4/6 signaling pathway, which is inhibited by SHR6390.



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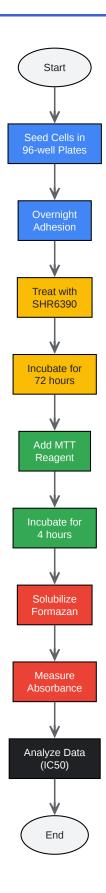
Caption: SHR6390 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.



Experimental Workflow for Cell Viability Assay

The diagram below outlines the workflow for assessing cell viability after treatment with SHR6390.





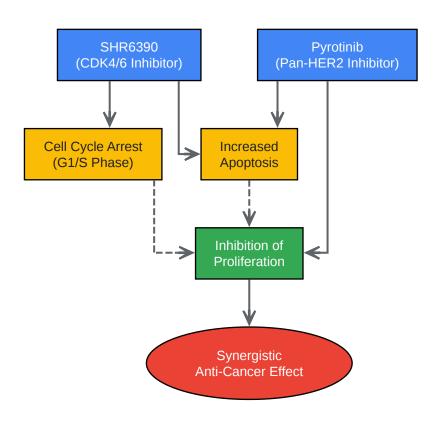
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Caption: Workflow of the MTT assay for determining cell viability.



Logical Relationship of Synergistic Effects

This diagram illustrates the synergistic anti-cancer effect observed when combining SHR6390 with Pyrotinib.



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References

- 1. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability PMC [pmc.ncbi.nlm.nih.gov]
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